

Technical Guide: MPr-SMCC vs. Standard SMCC Linkers in ADC Design

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Compound of Interest

Compound Name: MPr-SMCC

Cat. No.: B14770727

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Executive Summary

In the architecture of Antibody-Drug Conjugates (ADCs), the linker dictates not only the conjugation chemistry but also the stability, pharmacokinetics (PK), and therapeutic index of the final construct.^{[1][2]}

Standard SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is the industry benchmark for non-cleavable linkers, famously utilized in ado-trastuzumab emtansine (T-DM1). It is designed to bridge amine-containing antibodies (via NHS ester) and thiol-containing payloads (via maleimide).^[3]

MPr-SMCC represents a specialized adaptation of the SMCC scaffold. It is chemically defined as the adduct of SMCC and 3-mercaptopropanoic acid (MPr).^[4] This modification effectively converts the maleimide terminus into a carboxylic acid handle.

- **Primary Distinction:** While Standard SMCC is a heterobifunctional Amine-to-Thiol crosslinker, **MPr-SMCC** functions as a linker intermediate to enable the conjugation of Amine-containing payloads to antibodies using the robust SMCC cyclohexane core.

- Strategic Utility: **MPr-SMCC** allows researchers to leverage the plasma stability of the cyclohexane-stabilized succinimide ring for payloads that lack a native thiol group, expanding the chemical space of available cytotoxic agents (e.g., specific maytansinoid derivatives).

Chemical Architecture & Mechanistic Comparison

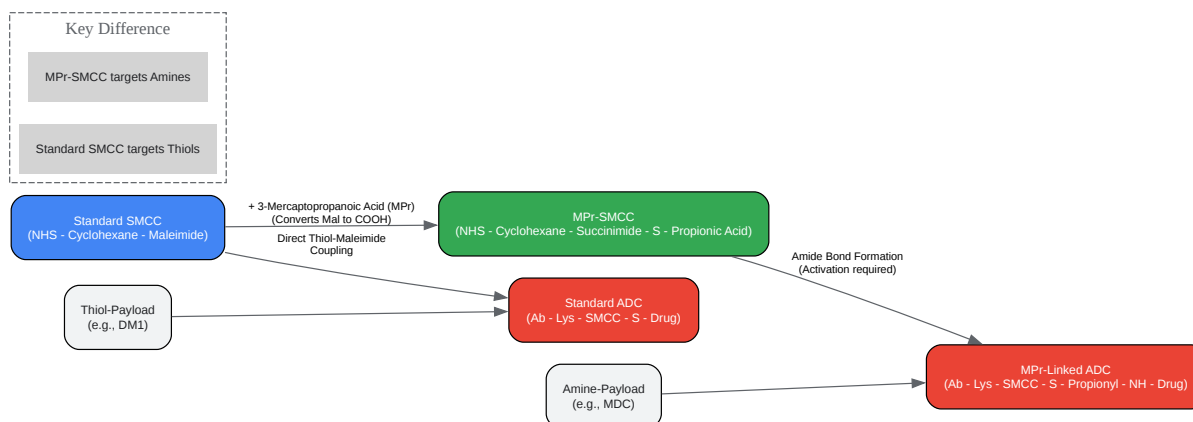
Structural Specifications[5]

Feature	Standard SMCC	MPr-SMCC (Intermediate)
Full Name	Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate	3-((1-(4-((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)cyclohexyl)methyl)-2,5-dioxopyrrolidin-3-yl)thio)propanoic acid
Core Motif	Cyclohexane-stabilized Maleimide	Cyclohexane-stabilized Thiosuccinimide
Reactive Terminus A	NHS Ester (Target: Antibody Lysine)	NHS Ester (Target: Antibody Lysine)
Reactive Terminus B	Maleimide (Target: Payload Thiol)	Carboxylic Acid (Target: Payload Amine*)
Linkage Type	Thioether (Non-cleavable)	Thioether-Amide (Non-cleavable)
Payload Compatibility	Thiol-bearing (e.g., DM1, MMAE-Cys)	Amine-bearing (e.g., Maytansinoids, PBDs)

*Requires activation (e.g., EDC/NHS) to react with payload amine.

Mechanistic Pathway Visualization

The following diagram illustrates the structural divergence and conjugation logic between the two linkers.



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Caption: Logical flow comparing Standard SMCC (Thiol-reactive) vs. **MPr-SMCC** (Amine-reactive via propionic acid spacer).

Functional Implications in Drug Development[5] Stability and Retro-Michael Addition

Both linkers rely on the cyclohexane ring to stabilize the succinimide moiety.

- **Standard SMCC:** The maleimide ring, once reacted with a thiol, forms a thiosuccinimide. While the cyclohexane ring sterically hinders hydrolysis, the thioether bond is reversible via retro-Michael addition, potentially transferring the drug to serum albumin (off-target toxicity).
- **MPr-SMCC:** The "MPr" modification locks the maleimide into a thiosuccinimide form before the drug is attached. However, the sulfur atom is still present (from the MPr spacer).

- Critical Insight: Because the **MPr-SMCC** construct still contains a thiosuccinimide ring (formed by SMCC + MPr), it remains theoretically susceptible to retro-Michael exchange. However, the propionic acid tail provides a distinct steric and electronic environment compared to a direct drug attachment, which can modulate this stability.

Solubility and Aggregation[2]

- Standard SMCC: The cyclohexane ring is hydrophobic.[5] High Drug-to-Antibody Ratios (DAR) can lead to aggregation, especially with hydrophobic payloads.
- **MPr-SMCC**: The addition of the propionic acid spacer (–S–CH₂–CH₂–COOH) introduces a small degree of hydrophilicity and flexibility. This can improve the solubility of the drug-linker complex before conjugation, facilitating the synthesis of ADCs with difficult-to-dissolve amine payloads.

Experimental Protocols

Protocol A: Synthesis of MPr-SMCC Intermediate

Use this protocol if you need to convert Standard SMCC for use with an amine-payload.

Reagents:

- Standard SMCC (dissolved in DMA or DMF).
- 3-Mercaptopropanoic acid (MPr).[4]
- N,N-Diisopropylethylamine (DIEA).[4]

Workflow:

- Dissolution: Dissolve SMCC (1.0 eq) in anhydrous DMA.
- Addition: Add 3-Mercaptopropanoic acid (1.05 eq) and DIEA (1.1 eq).
- Reaction: Stir at room temperature for 2–4 hours.
 - Monitoring: Monitor by HPLC for the disappearance of the maleimide peak and formation of the thiosuccinimide adduct.

- Purification: Precipitate or purify via semi-prep HPLC to isolate the **MPr-SMCC** acid.
 - Checkpoint: Verify mass (LC-MS) to ensure the NHS ester is intact (hydrolysis of NHS is a competing risk; work under strictly anhydrous conditions).

Protocol B: Conjugation of MPr-SMCC to Amine-Payload (e.g., MDC)

Reagents:

- **MPr-SMCC** (from Protocol A).[4][6]
- Amine-containing payload (e.g., N-Me-L-Ala-MDC).[7]
- Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.

Workflow:

- Activation: Dissolve **MPr-SMCC** in DMA. Add EDC (1.5 eq) and NHS (1.5 eq) to activate the carboxylic acid tail. Stir for 30 mins.
- Conjugation: Add the Amine-Payload (1.0 eq) and DIEA (2.0 eq). Stir at Room Temperature for 4–16 hours.
- Result: This yields the SMCC-MPr-Drug construct (often referred to as the "Drug-Linker").
- Antibody Conjugation: The Drug-Linker (still containing the original NHS ester from the SMCC end) is then added to the antibody in aqueous buffer (PBS, pH 7.4) to effect conjugation to surface lysines.

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